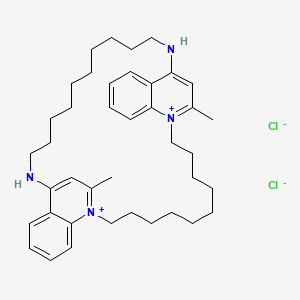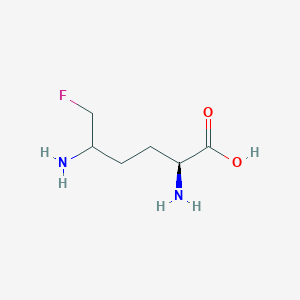
Exiguamine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exiguamine A is a hexacyclic alkaloid isolated from the marine sponge Neopetrosia exigua, found in the waters of Papua New Guinea. This compound has garnered significant attention due to its potent inhibitory activity against the enzyme indoleamine-2,3-dioxygenase, which is implicated in various types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of Exiguamine A involves a biomimetic approach that mimics natural biosynthetic pathways. The synthesis begins with the preparation of key intermediates through a series of reactions, including the Henry reaction, Hemetsberger indole cyclization, and oxa-6p-electrocyclization . The final steps involve oxidation with silver oxide to yield this compound .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthetic route described above can be adapted for large-scale production. The use of high-yield reactions and efficient purification techniques is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Exiguamine A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using silver oxide to form different quinone derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Silver oxide in methanol at room temperature.
Reduction: Palladium black and ammonium formate in ethanol at 40°C.
Substitution: Various reagents depending on the desired substituent, often under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced forms of this compound with modified functional groups.
Substitution: Substituted derivatives with altered chemical properties.
Aplicaciones Científicas De Investigación
Exiguamine A has several scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis and biomimetic pathways.
Biology: Investigated for its role in inhibiting indoleamine-2,3-dioxygenase, which is involved in immune response modulation
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its enzyme inhibitory activity
Industry: Potential applications in the development of new pharmaceuticals and chemical probes.
Mecanismo De Acción
Exiguamine A exerts its effects by inhibiting the enzyme indoleamine-2,3-dioxygenase, which metabolizes tryptophan. This inhibition leads to increased local concentrations of tryptophan, which is crucial for immune response. The enzyme is overexpressed in many tumor cell lines, and its inhibition by this compound can help counteract the immune escape mechanisms used by solid tumors .
Comparación Con Compuestos Similares
Exiguamine B: A closely related compound with a hydroxyl group instead of a hydrogen atom.
Epacadostat: Another potent indoleamine-2,3-dioxygenase inhibitor used as a positive control in studies.
Comparison:
Exiguamine A vs. Exiguamine B: Both compounds inhibit indoleamine-2,3-dioxygenase, but Exiguamine B has a hydroxyl group that may affect its binding affinity and activity.
This compound vs. Epacadostat: this compound has a unique hexacyclic structure, while Epacadostat is a synthetic compound with a different chemical structure.
This compound stands out due to its natural origin and complex structure, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H26N5O6+ |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
(12R)-16-(2-aminoethyl)-9-hydroxy-1',3',6,6-tetramethylspiro[11-oxa-18-aza-6-azoniapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(13),2,7,9,15(19),16-hexaene-12,5'-imidazolidine]-2',4',14,20-tetrone |
InChI |
InChI=1S/C25H25N5O6/c1-28-23(34)25(29(2)24(28)35)18-17(21(33)19-15(20(18)32)11(5-7-26)10-27-19)16-12-6-8-30(3,4)13(12)9-14(31)22(16)36-25/h9-10H,5-8,26H2,1-4H3,(H-,27,31,32,33)/p+1/t25-/m1/s1 |
Clave InChI |
UEKKREMMIOJMRO-RUZDIDTESA-O |
SMILES isomérico |
CN1C(=O)[C@]2(C3=C(C4=C5CC[N+](C5=CC(=C4O2)O)(C)C)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |
SMILES canónico |
CN1C(=O)C2(C3=C(C4=C5CC[N+](C5=CC(=C4O2)O)(C)C)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |
Sinónimos |
exiguamine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4,12-Diacetyloxy-9-hydroxy-15-[2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B1258382.png)
![1-Hexadecanoyl-2-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine](/img/structure/B1258383.png)
![N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide](/img/structure/B1258384.png)
![2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1258385.png)


![6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1258391.png)



